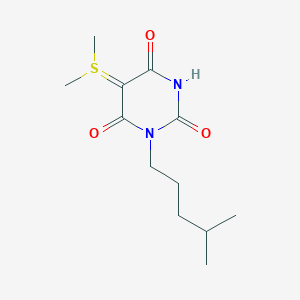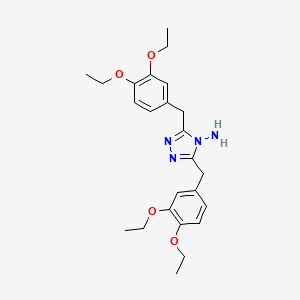
5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxido group, and a sulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines to form the pyrimidine ring, followed by oxidation and sulfidation reactions to introduce the oxido and sulfide groups, respectively. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield while minimizing by-products and waste.
化学反应分析
Types of Reactions
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group or to modify the sulfide linkage.
Substitution: The methyl and pentyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides with different substituents.
科学研究应用
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido and sulfide groups play crucial roles in these interactions, potentially altering the activity of the target molecules and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Naphthalene, 6,7-dimethyl-1-(4-methylpentyl): This compound shares a similar alkyl chain but differs in its aromatic structure.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Similar in having multiple functional groups but differs in its core structure.
Uniqueness
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is unique due to its combination of a pyrimidine ring, oxido group, and sulfide linkage, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H20N2O3S |
|---|---|
分子量 |
272.37 g/mol |
IUPAC 名称 |
5-(dimethyl-λ4-sulfanylidene)-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S/c1-8(2)6-5-7-14-11(16)9(18(3)4)10(15)13-12(14)17/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI 键 |
RZCPGEXKALQMDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCN1C(=O)C(=S(C)C)C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chloro-2-methyl-phenylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11511494.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)
![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

![2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine](/img/structure/B11511516.png)
![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511528.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide](/img/structure/B11511531.png)
![N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
